![molecular formula C17H20N4O B2435631 1-[3-(1H-imidazol-1-il)-8-azabiciclo[3.2.1]octan-8-il]-2-(piridin-3-il)etan-1-ona CAS No. 2320818-17-3](/img/structure/B2435631.png)
1-[3-(1H-imidazol-1-il)-8-azabiciclo[3.2.1]octan-8-il]-2-(piridin-3-il)etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" is a complex organic compound characterized by its unique structure comprising a bicyclo[3.2.1]octane ring fused with imidazole and pyridine moieties. This compound's structural features grant it significant potential in various scientific domains, including medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
"1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" finds applications across several fields:
Chemistry: : Utilized as a building block for complex organic syntheses.
Biology: : Investigated for its potential as a molecular probe in biological assays.
Medicine: : Studied for its therapeutic potential, particularly in neuropharmacology.
Industry: : Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with their targets in different ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Ring: : The azabicyclo[3.2.1]octane core can be synthesized via an intramolecular cyclization of a suitable precursor, often achieved under specific conditions that favor the formation of the bicyclic system.
Attachment of Imidazole Moiety: : This step typically involves the nucleophilic substitution of an appropriate imidazole derivative with the azabicyclo[3.2.1]octane intermediate.
Pyridine Integration: : The final step integrates the pyridine ring, commonly through a condensation reaction that connects the ethan-1-one moiety to the core structure.
Industrial Production Methods
Industrial production may leverage optimized reaction conditions, such as:
Catalysts: : Utilizing metal catalysts to enhance reaction rates and selectivity.
Temperature Control: : Maintaining optimal temperatures to ensure high yields.
Purification Techniques: : Employing chromatography and recrystallization for product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxygenated derivatives.
Reduction: : Reduction reactions may lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.
Reducing Agents: : Common agents are lithium aluminum hydride or sodium borohydride.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone may be used.
Major Products
The major products depend on the reaction conditions and reagents employed. Oxidation typically yields ketones or carboxylic acids, while reduction can lead to alcohols or amines.
Comparación Con Compuestos Similares
"1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" stands out due to its unique bicyclic structure and multi-functional groups. Similar compounds include:
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-4-yl)ethan-1-one
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-2-yl)ethan-1-one
These compounds share structural similarities but vary in their functional groups' positions, influencing their reactivity and applications.
Propiedades
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(8-13-2-1-5-18-11-13)21-14-3-4-15(21)10-16(9-14)20-7-6-19-12-20/h1-2,5-7,11-12,14-16H,3-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHQDUVUIHGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
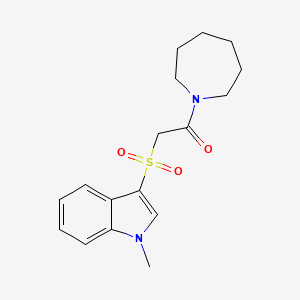
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)
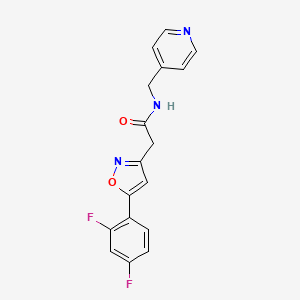
![N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2435555.png)
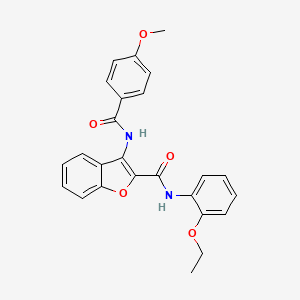
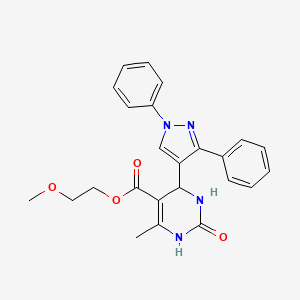
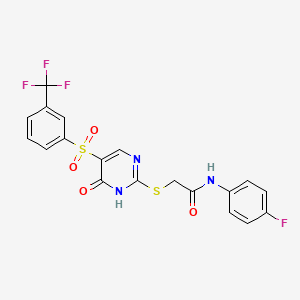
![8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2435561.png)
![6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine](/img/structure/B2435563.png)
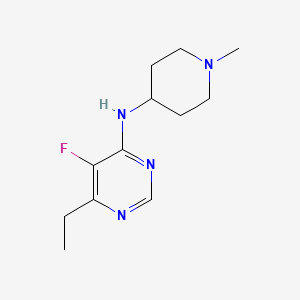
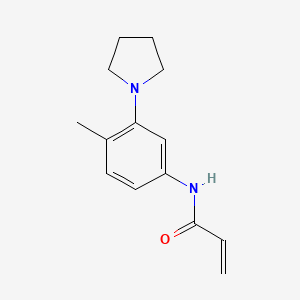
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2435568.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2435570.png)
![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2435571.png)
